Cas no 115055-85-1 (4-Bromobenzylzinc bromide, 0.50 M in THF)

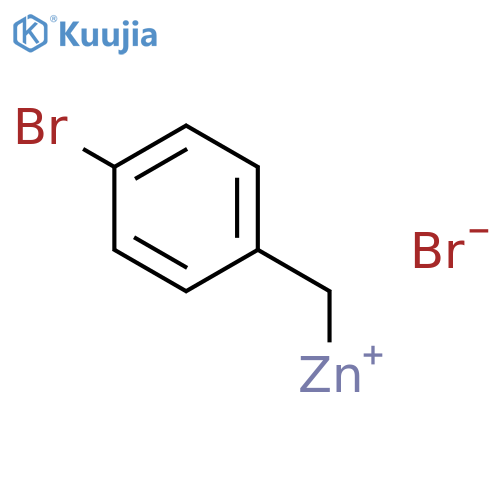

115055-85-1 structure

商品名:4-Bromobenzylzinc bromide, 0.50 M in THF

CAS番号:115055-85-1

MF:C7H6Br2Zn

メガワット:315.339537143707

MDL:MFCD01311435

CID:130621

PubChem ID:24873283

4-Bromobenzylzinc bromide, 0.50 M in THF 化学的及び物理的性質

名前と識別子

-

- 4-BROMOBENZYLZINC BROMIDE

- 1-Bromo-4-methylbenzene zinc complex

- 4-bromobenzylzinc bromide solution

- 4-Bromobenzylzinc bromide solution 0.5 in THF

- 4-BroMobenzylzinc broMide,0.5M in THF,packaged under Argon in resealable CheMSeal^t bottles

- Bromo[(4-bromophenyl)methyl]zinc

- 4-Bromobenzylzinc bromide, 0.50 M in THF

- 4-BroMobenzylzinc broMide solution 0.5 M in THF

- 4-BROMOBENZYLZINC BROMIDE, 0.5M SOLUTION IN TETRAHYDROFURAN

- 4-Bromobenzylzinc bromide, Packaged under Argon in resealable ChemSeal? bottles

- 4-BroMobenzylzinc broMide, 0.5M in THF, packaged under Argon in resealable CheMSeal^t bottles

- 115055-85-1

- 1-bromo-4-methanidylbenzene;bromozinc(1+)

- 4-Bromobenzylzinc bromide 0.5 M in Tetrahydrofuran

- MFCD01311435

- AKOS016018001

- (4-bromobenzyl)zinc(II) bromide

- Zinc, bromo[(4-bromophenyl)methyl]-

- 4-Bromobenzylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal bottles

-

- MDL: MFCD01311435

- インチ: InChI=1S/C7H6Br.BrH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q;;+1/p-1

- InChIKey: OTAVRODKVBEMEE-UHFFFAOYSA-M

- ほほえんだ: C=C1C=C[C](C=C1)Br.[Br-].[Zn+]

計算された属性

- せいみつぶんしりょう: 311.81300

- どういたいしつりょう: 311.81277g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 70

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: えきたい

- 密度みつど: 1.015 g/mL at 25 °C

- ふってん: 183.8°C at 760 mmHg

- フラッシュポイント: 華氏温度:1.4°f< br / >摂氏度:-17°C< br / >

- PSA: 0.00000

- LogP: 3.60790

- 濃度: 0.5 M in THF

- かんど: Air Sensitive

- ようかいせい: 未確定

4-Bromobenzylzinc bromide, 0.50 M in THF セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H225-H302-H319-H335-H351

- 警告文: P210-P280-P301+P312+P330-P305+P351+P338-P370+P378-P403+P235

- 危険物輸送番号:UN 2056 3/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 11-14-19-36/37-40

- セキュリティの説明: S16

-

危険物標識:

- セキュリティ用語:S16-26-33-36

- リスク用語:R14

- 危険レベル:4.3

- ちょぞうじょうけん:2-8°C

4-Bromobenzylzinc bromide, 0.50 M in THF 税関データ

- 税関コード:29319090

4-Bromobenzylzinc bromide, 0.50 M in THF 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-226547-50 ml |

4-Bromobenzylzinc bromide solution, |

115055-85-1 | 50 ml |

¥1512.00 | 2023-09-05 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B920271-50ml |

4-Bromobenzylzinc bromide solution |

115055-85-1 | 0.5M in THF | 50ml |

¥2,760.30 | 2022-09-29 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 499463-50ML |

4-Bromobenzylzinc bromide, 0.50 M in THF |

115055-85-1 | 0.5M in THF | 50ML |

¥2315.14 | 2022-02-24 | |

| A2B Chem LLC | AA20249-50ml |

Zinc, bromo[(4-bromophenyl)methyl]- |

115055-85-1 | 50ml |

$389.00 | 2024-04-20 | ||

| TRC | B010775-10mL |

4-Bromobenzylzinc bromide, 0.50 M in THF |

115055-85-1 | 10mL |

135.00 | 2021-08-18 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H58662-50ml |

4-Bromobenzylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal\x99 bottles |

115055-85-1 | 50ml |

¥4049.00 | 2023-04-13 | ||

| TRC | B010775-5mL |

4-Bromobenzylzinc bromide, 0.50 M in THF |

115055-85-1 | 5mL |

85.00 | 2021-08-18 | ||

| Fluorochem | 213896-100ml |

4-Bromobenzylzinc bromide 0.5 M in Tetrahydrofuran |

115055-85-1 | 100ml |

£574.00 | 2022-02-28 | ||

| A2B Chem LLC | AA20249-100ml |

Zinc, bromo[(4-bromophenyl)methyl]- |

115055-85-1 | 100ml |

$627.00 | 2024-04-20 | ||

| abcr | AB356138-50ml |

4-Bromobenzylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal bottles; . |

115055-85-1 | 50ml |

€215.00 | 2025-02-18 |

4-Bromobenzylzinc bromide, 0.50 M in THF 関連文献

-

1. Water

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

115055-85-1 (4-Bromobenzylzinc bromide, 0.50 M in THF) 関連製品

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 152840-81-8(Valine-1-13C (9CI))

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

推奨される供給者

Amadis Chemical Company Limited

(CAS:115055-85-1)4-Bromobenzylzinc bromide, 0.50 M in THF

清らかである:99%/99%

はかる:50ml/100ml

価格 ($):935.0/1583.0